(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(methoxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-6-7-2-3-9(4-7)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPFDICEPFSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methoxymethyl Pyrrolidin 1 Yl Acetic Acid
Stereoselective Synthesis of (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid
The cornerstone of synthesizing enantiopure this compound lies in the effective construction of the chiral 3-substituted pyrrolidine (B122466) core. Various strategies have been developed that leverage chiral pool starting materials, asymmetric catalysis, and diastereoselective reactions to achieve high levels of stereocontrol.
Chiral Pool Approaches to the Pyrrolidine Core and Stereocenter Construction
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of the 3-methoxymethyl-pyrrolidine core, amino acids such as (R)- or (S)-aspartic acid and (S)-glutamic acid, as well as hydroxy acids like (S)-malic acid, serve as excellent precursors. The inherent stereochemistry of these starting materials is transferred to the target molecule through a series of chemical transformations.
A common strategy involves the multi-step conversion of these precursors into a key intermediate, often a protected 3-hydroxy-pyrrolidine. For instance, (R)-aspartic acid can be used to synthesize 3-pyrrolidinylisoxazoles, demonstrating a pathway from a natural amino acid to a substituted pyrrolidine. nih.gov A hypothetical route starting from (S)-glutamic acid could involve reduction of the distal carboxylic acid to an alcohol, followed by protection, reduction of the remaining carboxylic acid, and subsequent reductive amination to form the pyrrolidine ring. The resulting (S)-3-hydroxymethyl-pyrrolidine can then be O-methylated to install the methoxymethyl group.
Below is a table summarizing common chiral pool starting materials and their potential transformations to achieve the desired pyrrolidine core.
| Starting Material | Key Transformations | Intermediate |
| (S)-Glutamic Acid | Selective reductions, cyclization, protection | N-protected (S)-3-hydroxymethyl-pyrrolidine |
| (S)-Malic Acid | Amidation, reduction, cyclization | N-protected (S)-3-hydroxy-pyrrolidin-2-one |
| (R)-Aspartic Acid | Reductions, cyclization | N-protected (R)-3-hydroxypyrrolidine |
| L-Serine | Elaboration to a C5 chain, reductive amination | Acyclic amino alcohol precursor |
This approach is highly effective because it establishes the critical C-3 stereocenter with absolute certainty, derived directly from the starting material. mdpi.com
Asymmetric Catalysis in the Formation of the 3-Methoxymethyl-pyrrolidine Moiety
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from achiral or racemic precursors through the use of a chiral catalyst. mdpi.com One of the most prominent methods for constructing chiral pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. acs.org
In a potential synthesis of the 3-methoxymethyl-pyrrolidine moiety, an azomethine ylide generated from glycine (B1666218) or a derivative could react with a dipolarophile such as methyl 3-methoxypropenoate. The reaction, mediated by a chiral metal complex (e.g., copper, silver, or iridium) or an organocatalyst, can proceed with high enantioselectivity to form a polysubstituted pyrrolidine ring. researchgate.netacs.orgnih.gov Subsequent chemical modifications would then be required to convert the resulting cycloadduct into the target 3-methoxymethyl-pyrrolidine.
Another emerging strategy is the use of engineered enzymes for intramolecular C-H amination. Biocatalysis can provide highly selective pathways to chiral heterocycles under mild conditions.
The following table outlines representative catalytic systems applicable to pyrrolidine synthesis.
| Catalytic Method | Catalyst Type | Dipolarophile/Substrate Example | Stereoselectivity |
| 1,3-Dipolar Cycloaddition | Chiral Cu(I) / Ligand | Methyl 3-methoxypropenoate | High ee (>90%) |
| 1,3-Dipolar Cycloaddition | Chiral Ag(I) / Ligand | Allyl methyl ether | Good to excellent ee |
| Intramolecular C-H Amination | Engineered Cytochrome P450 | Acyclic azide (B81097) precursor | Moderate to good ee |
| Asymmetric Hydrogenation | Chiral Rh or Ir complex | Substituted pyrrole (B145914) precursor | High ee (>95%) |
These catalytic methods provide versatile and efficient routes to enantiomerically enriched pyrrolidine cores from simple, achiral starting materials. organic-chemistry.org
Enantioselective Routes to the Acetic Acid Side Chain
The introduction of the acetic acid side chain onto the pyrrolidine nitrogen is typically the final step in the synthesis of the core structure. This transformation is achieved by N-alkylation of the secondary amine of the pre-formed, enantiomerically pure 3-methoxymethyl-pyrrolidine.
The standard procedure involves reacting the chiral pyrrolidine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine. This is followed by saponification (hydrolysis) of the resulting ester with a base (e.g., sodium hydroxide) and subsequent acidification to yield the final carboxylic acid.
It is important to note that the stereocenter is already present in the pyrrolidine ring, and this N-alkylation step does not affect its configuration. Therefore, the "enantioselectivity" of this step is dependent on the enantiomeric purity of the pyrrolidine starting material. The process itself is not stereoselective but rather a stereospecific transformation that preserves the existing chirality.
Diastereoselective Control in Multi-Step Syntheses of this compound
In more complex syntheses that may involve the creation of additional stereocenters on the pyrrolidine ring or the side chain, diastereoselective control becomes paramount. When synthesizing densely substituted pyrrolidines, the stereochemistry of the first-formed center can direct the formation of subsequent centers. acs.org
For example, 1,3-dipolar cycloaddition reactions can simultaneously generate up to four stereogenic centers with a high degree of diastereocontrol. acs.org Similarly, intramolecular Michael additions of acyclic precursors can be catalyzed by chiral acids to form pyrrolidines with high diastereoselectivity. whiterose.ac.uk If a derivative of this compound with an additional substituent were to be synthesized, the existing stereocenter at C-3 would influence the facial selectivity of incoming reagents, leading to a diastereomerically enriched product. Computational studies are often employed to predict the stereochemical outcome of such cycloaddition reactions. acs.org
Total Synthesis Strategies Involving this compound
The functionalized pyrrolidine scaffold is a common feature in many biologically active natural products and pharmaceutical agents. mdpi.comnih.gov As such, this compound can serve as a valuable and complex building block in the total synthesis of larger molecules.
Convergent and Divergent Synthetic Pathways for Complex Molecular Architectures
In a convergent synthesis , complex molecular fragments are prepared independently and then coupled together in the later stages of the synthesis. The pre-synthesized, enantiomerically pure this compound can act as one of these key fragments. For example, the carboxylic acid moiety could be activated and used to form an amide bond with a complex amine, or the pyrrolidine nitrogen could be part of a larger heterocyclic system. This approach is highly efficient for building large molecules, as seen in the synthesis of various antiviral drugs like Daclatasvir or Grazoprevir, which incorporate complex pyrrolidine-based fragments. mdpi.com
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The chiral 3-methoxymethyl-pyrrolidine core could serve as such an intermediate. Following its synthesis, different functional groups can be installed on the nitrogen atom. While one pathway would lead to the acetic acid derivative, other pathways could involve alkylation with different electrophiles, acylation, or coupling reactions to produce a range of analogues for structure-activity relationship (SAR) studies. This strategy is particularly valuable in drug discovery for optimizing the properties of a lead compound.
Cascade and Multicomponent Reactions Incorporating the this compound Framework
The synthesis of complex heterocyclic structures like the this compound framework can be significantly streamlined through the use of cascade and multicomponent reactions (MCRs). These approaches offer substantial advantages over traditional linear syntheses by increasing synthetic efficacy, reducing waste, and improving atom and step economy. tandfonline.com MCRs, in particular, construct molecules in a single operation from three or more reactants, making them a powerful tool for generating molecular diversity. nih.govresearchgate.net
A common and powerful strategy for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition of azomethine ylides. acs.org These ylides can be generated in situ from the condensation of an amine and an aldehyde or ketone, and then react with a dipolarophile (an alkene) to form the five-membered ring with a high degree of stereocontrol. acs.org In the context of synthesizing the target molecule, a potential MCR could involve an amino acid (providing the N-1 and acetic acid moiety), an aldehyde bearing the methoxymethyl group at the appropriate position, and a suitable dipolarophile.
Recent research has highlighted various MCRs for pyrrolidine synthesis. For instance, one-pot, three-component [3+2] cycloaddition reactions are widely employed. tandfonline.com These often involve the reaction of an amino acid, an aldehyde, and an electron-deficient alkene. tandfonline.com By carefully selecting the starting materials, it is conceivable to incorporate the specific methoxymethyl and acetic acid functionalities required for the target compound. Another approach involves a platinum/Brønsted acid relay catalysis system, which initiates a cascade process starting with the cycloisomerization of an alkynamine derivative, followed by nucleophilic addition and trapping to form complex pyrrolidine structures. nih.gov
The table below summarizes various multicomponent reactions used for the synthesis of diverse pyrrolidine derivatives, illustrating the versatility of this approach which could be adapted for the synthesis of this compound.
Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Reactants | Catalyst/Conditions | Key Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| Aldehydes, Amino Acid Esters, Chalcones | Iodine (I₂), K₂CO₃ | Michael Addition/Cyclization | Pyrrolidine-2-carboxylates | tandfonline.com |
| Isatin, Sarcosine, Thiophene-3-ylidene | Methanol (B129727), Reflux | 1,3-Dipolar Cycloaddition | Spiro-pyrrolidine hybrids | tandfonline.com |
| Optically Active Phenyldihydrofuran, N-tosyl Imino Ester, Silane Reagents | TiCl₄ | Asymmetric MCR | Highly substituted pyrrolidines | nih.gov |
| Keto Carboxylic Acids, Primary Amines, Isocyanides | Ultrasound, Ethanol | Ugi-type Reaction | 5-oxo-2-pyrrolidine carboxamides | tandfonline.com |
| Chalcone derivatives, Isatin, L-4-thiazolidine carboxylic acid | Catalyst-free, Methanol | [3+2] Cycloaddition | Thiazole-pyrrolidine hybrids | tandfonline.com |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. Key strategies in this domain include biocatalysis, continuous flow processing, and the development of solvent-free and atom-economical reactions.
Biocatalytic Transformations for Pyrrolidine Ring Formation
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for constructing chiral molecules. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), often with exceptional levels of stereo-, regio-, and chemoselectivity. For the synthesis of the pyrrolidine core, several biocatalytic approaches have been developed.
One notable strategy involves the use of engineered enzymes to catalyze intramolecular C(sp³)–H amination. acs.orgcaltech.edu For example, directed evolution of cytochrome P450 enzymes has yielded variants capable of converting simple azide precursors into chiral pyrrolidines with high efficiency and enantioselectivity (up to 99:1 er). acs.orgnih.gov This "new-to-nature" enzymatic reaction forges the N-heterocycle via an alkyl nitrene intermediate, providing a direct route to chiral pyrrolidine building blocks. nih.gov
Another approach utilizes transaminases (TAs) in a cascade reaction. acs.org Commercially available ω-chloroketones can be converted into chiral 2-substituted pyrrolidines using TAs, which stereoselectively install the amino group. The resulting intermediate then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. acs.org This method allows for the synthesis of both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase. acs.org Laccase enzymes have also been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones through the oxidation of catechols and subsequent 1,4-addition reactions. rsc.org
Table 2: Biocatalytic Methods for Pyrrolidine Synthesis
| Enzyme Class | Starting Material Type | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Cytochrome P411 Variants (Engineered P450) | Organic Azides | Intramolecular C(sp³)–H Amination | Chiral Pyrrolidines and Indolines | acs.orgcaltech.edunih.gov |
| Transaminases (TAs) | ω-Chloroketones | Reductive Amination followed by Cyclization | Enantiopure 2-Substituted Pyrrolidines | acs.org |
| Laccase (from Myceliophthora thermophila) | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Oxidation and 1,4-Addition | Pyrrolidine-2,3-diones | rsc.org |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, has emerged as a superior alternative to traditional batch synthesis for many chemical transformations. By performing reactions in a continuously flowing stream through a reactor, this technology offers significant improvements in heat transfer, reaction control, safety (especially when handling hazardous reagents), and reproducibility. africacommons.net These advantages make it highly valuable for the efficient and scalable production of pharmaceutical intermediates, including pyrrolidine derivatives. acs.org
The synthesis of highly substituted nitropyrrolidines has been successfully demonstrated using flow chemistry techniques. africacommons.netafricacommons.net These processes often involve multi-component coupling reactions performed in a flow reactor, sometimes coupled with heterogeneous reagents and scavengers to achieve complex reaction sequences and in-line purification. africacommons.netacs.org For example, the dipolar cycloaddition of unstabilized azomethine ylides with nitroalkenes can be efficiently conducted in a flow microreactor to produce 3-nitropyrrolidines. africacommons.net
Solvent-Free and Atom-Economical Syntheses of Analogues
A core principle of green chemistry is the design of syntheses that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Multicomponent reactions are inherently atom-economical as they combine several reactants into a single product with few or no byproducts. tandfonline.com
The pursuit of greener synthetic routes also involves minimizing or eliminating the use of volatile organic solvents. Solvent-free reactions, often facilitated by techniques such as ultrasound or microwave irradiation, can lead to shorter reaction times, cleaner reaction profiles, and easier work-up procedures. tandfonline.comrsc.org For example, the one-pot, three-component synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives has been achieved under ultrasound irradiation in ethanol, a green solvent. tandfonline.com In some cases, reactions can be performed under catalyst-free and solvent-free conditions at room temperature. tandfonline.com
Atom-economical approaches to pyrrolidine analogues include domino redox isomerization/cyclization of aminopropargyl alcohols catalyzed by ruthenium, and iridium-catalyzed reductive [3+2] dipolar cycloadditions of azomethine ylides generated from tertiary amides. acs.orgorganic-chemistry.org These methods construct the pyrrolidine ring efficiently while minimizing waste. The synthesis of multi-substituted pyrroles from aziridines via ring-opening and subsequent intramolecular cyclization is another example of a highly atom-economical process where all atoms of the reactants are incorporated into the final product, with only the elimination of water. mdpi.com Such strategies are crucial for developing sustainable manufacturing processes for complex chemical entities.
Derivatization and Structural Modifications of 3 Methoxymethyl Pyrrolidin 1 Yl Acetic Acid for Chemical Space Exploration
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, offering numerous well-established transformation pathways to expand the molecular diversity of the parent compound.
The most direct modifications of the carboxylic acid involve its conversion to esters and amides. These reactions are fundamental in medicinal chemistry for altering solubility, membrane permeability, and metabolic stability.
Esterification: The conversion of (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid to its corresponding esters can be readily achieved through standard acid-catalyzed esterification (e.g., Fischer esterification) with various alcohols. This reaction typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
Amidation: Amide bond formation is a cornerstone of synthetic chemistry. nih.gov The carboxylic acid can be coupled with a wide range of primary and secondary amines to yield a diverse library of amides. This transformation requires the activation of the carboxylic acid, which is typically accomplished using a variety of coupling reagents. researchgate.net Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts such as PyBOP. nih.gov These methods facilitate the formation of an amide bond under mild conditions, preserving the integrity of other functional groups within the molecule. google.comlibretexts.org
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ (cat.), Reflux | Methyl (3-methoxymethyl-pyrrolidin-1-yl)-acetate |
| Benzylamine | DCC, DCM, rt | N-Benzyl-2-(3-methoxymethyl-pyrrolidin-1-yl)-acetamide |
| Morpholine | PyBOP, DIPEA, DMF, rt | (3-Methoxymethyl-pyrrolidin-1-yl)-(morpholin-4-yl)-methanone |
Reduction: The carboxylic acid functional group can be completely reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) are ineffective. acs.orgnih.gov Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. rsc.orgnih.govmdpi.com This reaction converts this compound into 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol, introducing a primary alcohol that can be used for further functionalization, such as ether or ester formation.
Oxidation: While the carboxylic acid itself is at a high oxidation state, the adjacent α-carbon offers a site for oxidative transformations. Oxidative decarboxylation of N-alkyl amino acids can be achieved through several methods, including radical-mediated and electrochemical approaches. These reactions, often referred to as non-Kolbe electrolysis, proceed through the formation of a radical or a carbocation at the α-position after the loss of carbon dioxide. The resulting electrophilic N-acyliminium ion intermediate can be trapped by nucleophiles. google.com For instance, conducting the electrolysis in methanol would lead to decarboxylative α-methoxylation, yielding 1-methoxy-3-(methoxymethyl)pyrrolidine. This pathway effectively removes the acetic acid moiety and introduces a new functional group at the α-carbon.
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Reduction | 1. LiAlH₄, THF; 2. H₂O/H⁺ | 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol |
| Oxidative Decarboxylation (Methoxylation) | Electrolysis (anodic oxidation), Methanol | 1-Methoxy-3-(methoxymethyl)pyrrolidine |
Chemical Modifications at the Pyrrolidine (B122466) Nitrogen
The pyrrolidine nitrogen in the parent compound is a tertiary amine, which defines its reactivity. It is not susceptible to standard N-alkylation or N-acylation reactions that require an N-H bond. However, its nucleophilic and basic character still allows for specific modifications.
As a tertiary amine, the nitrogen atom of this compound can act as a nucleophile to react with alkyl halides or other electrophiles in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt, permanently introducing a positive charge into the molecule. The reaction with an alkylating agent like methyl iodide would yield a quaternary ammonium iodide salt. This modification drastically increases the polarity and water solubility of the compound. Standard N-acylation is not feasible; however, oxidation at the α-carbon of the N-acetic acid group, as described in section 3.1.2, can lead to intermediates that are functionally equivalent to N-acylated species.
While the nitrogen is already part of the pyrrolidine ring, further heterocyclic systems can be constructed by leveraging the reactivity of the N-acetic acid side chain. Intramolecular cyclization reactions of appropriately derivatized side chains can lead to the formation of bicyclic structures. For instance, conversion of the carboxylic acid to an amide using an amine that contains a second nucleophilic group (e.g., ethanolamine) would generate a precursor for cyclization. Subsequent activation of the terminal hydroxyl group and intramolecular nucleophilic attack by the amide nitrogen could yield a piperazinone-fused pyrrolidine system. Such strategies are valuable for creating rigid, conformationally constrained analogues.
| Step 1: Amidation Reagent | Intermediate Product | Step 2: Cyclization Condition | Final Bicyclic Product |
|---|---|---|---|
| Ethanolamine | N-(2-hydroxyethyl)-2-(3-methoxymethyl-pyrrolidin-1-yl)-acetamide | MsCl, Et₃N; then NaH | 4-(3-Methoxymethyl-pyrrolidin-1-yl)-piperazin-2-one |
Substituent Effects and Transformations at the 3-Methoxymethyl Position
A key transformation at this position is the cleavage of the methyl ether. Methoxymethyl (MOM) ethers can be deprotected under various acidic conditions using Lewis or Brønsted acids to reveal the primary alcohol. This reaction would convert the starting material into (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid. The resulting primary alcohol is a versatile functional group for further derivatization.
Possible subsequent transformations of the 3-hydroxymethyl group include:
Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) would yield the corresponding aldehyde, (3-Formyl-pyrrolidin-1-yl)-acetic acid. Stronger oxidation (e.g., with Jones reagent) would produce the dicarboxylic acid, 1-(carboxymethyl)pyrrolidine-3-carboxylic acid.
Esterification/Etherification: The alcohol can be acylated to form esters or alkylated to form new ethers, allowing for fine-tuning of steric bulk and lipophilicity.
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling subsequent nucleophilic substitution reactions to introduce a wide variety of functionalities, such as halides, azides, or nitriles, at the 3-position of the pyrrolidine ring.
| Initial Step | Intermediate | Subsequent Reaction | Final Product Example |
|---|---|---|---|
| Ether Cleavage (e.g., BBr₃) | (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | Mild Oxidation (PCC) | (3-Formyl-pyrrolidin-1-yl)-acetic acid |
| Ether Cleavage (e.g., BBr₃) | (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | Tosylation (TsCl, Pyridine) | (3-(((Tosyl)oxy)methyl)pyrrolidin-1-yl)acetic acid |
| Ether Cleavage (e.g., BBr₃) | (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | Strong Oxidation (KMnO₄) | 1-(Carboxymethyl)pyrrolidine-3-carboxylic acid |
Ethers and Alkyl Group Modifications
The methoxymethyl group at the 3-position of the pyrrolidine ring is a primary site for ether and alkyl group modifications. Cleavage of the methyl ether, for instance, could be achieved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding alcohol. This hydroxyl group can then serve as a handle for the introduction of a wide array of new ether functionalities through Williamson ether synthesis.
Furthermore, the nitrogen atom of the pyrrolidine ring, being a secondary amine, is amenable to various alkylation reactions. While the existing acetic acid substituent already alkylates this nitrogen, further modifications at other positions or replacement of the acetic acid group could be envisioned.
Table 1: Potential Ether and Alkyl Group Modifications
| Starting Material | Reagents and Conditions | Potential Product |
| This compound | BBr₃, CH₂Cl₂ | (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid |
| (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | NaH, R-X (alkyl halide) | (3-Alkoxymethyl-pyrrolidin-1-yl)-acetic acid |
Hydroxyl and Halogenation Derivations
Direct hydroxylation or halogenation of the pyrrolidine ring is challenging due to the relative inertness of the C-H bonds. However, the introduction of these functional groups can often be accomplished through multi-step synthetic sequences. For instance, the synthesis of pyrrolidine derivatives often starts from precursors like 4-hydroxyproline (B1632879), which already contains a hydroxyl group.
Should the methoxymethyl group be converted to a hydroxyl group as described above, it could be further transformed into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with halides. This would provide access to halomethyl derivatives.
Incorporation of this compound into Polycyclic and Spirocyclic Systems
The pyrrolidine scaffold is a common building block in the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. These rigid structures are of significant interest in medicinal chemistry as they can enforce specific conformations, potentially leading to higher affinity and selectivity for biological targets.
One of the most powerful methods for constructing pyrrolidine-containing spirocycles is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles. nih.govresearchgate.net An azomethine ylide could potentially be generated from this compound or a suitable derivative, which would then react with an alkene-containing molecule to form a spirocyclic system. The synthesis of spiro-pyrrolidine derivatives is a significant area of research due to their presence in numerous biologically active compounds. nih.gov
The incorporation into polycyclic systems could be achieved through intramolecular cyclization reactions. For example, if the acetic acid side chain is converted to a longer chain with a reactive functional group at its terminus, it could potentially undergo cyclization with the pyrrolidine ring or its substituents to form a fused or bridged polycyclic structure.
Table 2: General Strategies for Polycyclic and Spirocyclic System Formation
| Strategy | Key Intermediates | Resulting System |
| 1,3-Dipolar Cycloaddition | Azomethine ylide derived from the pyrrolidine | Spirocyclic pyrrolidine |
| Intramolecular Cyclization | Pyrrolidine with a reactive side chain | Fused or bridged polycyclic system |
Stereochemical Diversification and Epimerization Studies of this compound Derivatives
This compound possesses a chiral center at the 3-position of the pyrrolidine ring. The stereochemistry at this position can have a profound impact on the biological activity of the molecule. Therefore, the ability to control and diversify the stereochemistry is of paramount importance.
Stereoselective synthesis methods are often employed to produce enantiomerically pure pyrrolidine derivatives. mdpi.com These methods can involve the use of chiral starting materials, such as derivatives of proline or hydroxyproline, or the application of asymmetric catalysis.
Epimerization studies, which involve the inversion of a stereocenter, can also be a valuable tool for accessing different stereoisomers. For the derivatives of this compound, epimerization at the 3-position could potentially be achieved under conditions that facilitate the formation of an intermediate where the stereochemistry is scrambled, followed by a stereoselective reduction or trapping.
The synthesis of substituted pyrrolidines often starts from chiral precursors like proline and 4-hydroxyproline to ensure stereochemical control. mdpi.com For instance, the synthesis of various pyrrolidine-containing drugs utilizes stereoselective methods to obtain the desired isomer. mdpi.com
Lack of Publicly Available Computational and Theoretical Data for this compound Prevents In-Depth Analysis
A thorough and exhaustive search of publicly available scientific literature and computational chemistry databases has revealed a significant absence of specific theoretical and computational studies on the chemical compound This compound . This lack of dedicated research prevents the generation of a detailed and scientifically accurate article focusing on its conformational analysis, energy landscapes, electronic structure, and reactivity predictions as requested.
While computational chemistry is a powerful tool for investigating molecular properties, the specific application of methods such as Ab Initio calculations, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations to this compound has not been documented in accessible scholarly articles or repositories. Consequently, crucial data required to populate the requested sections and subsections of the article—including conformational energy profiles, frontier molecular orbital energies, electrostatic potential surfaces, and mechanistic pathways—is unavailable.
Searches for this specific molecule did not yield any dedicated studies. The available literature focuses on structurally related but distinct compounds, such as 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid and various pyrrolidin-2-one derivatives. While these studies employ the requested computational methodologies, their findings are specific to the molecules investigated and cannot be extrapolated to this compound due to differences in their chemical structures, which would significantly alter their computational and electronic properties.
Without peer-reviewed research and validated computational data, any attempt to create the requested article would rely on speculation and would not meet the standards of scientific accuracy and authority. Therefore, until such studies are conducted and published, a comprehensive computational and theoretical investigation of this compound, as outlined in the user's request, cannot be provided.
Computational and Theoretical Investigations of 3 Methoxymethyl Pyrrolidin 1 Yl Acetic Acid
Mechanistic Computational Studies Involving (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid in Reaction Pathways
Transition State Characterization and Reaction Barrier Calculations
There is no available data in the scientific literature detailing the transition state characterization or reaction barrier calculations for reactions specifically involving this compound. In broader contexts, computational studies on proline-related catalysts, which share the pyrrolidine (B122466) ring, have analyzed transition states to understand stereoselectivities in reactions like the aldol (B89426) condensation. nih.govresearchgate.net These investigations utilize computational methods to determine the geometries and energies of transition state structures, providing insights into reaction pathways and the factors controlling product formation. nih.gov Similar detailed analyses for this compound are not currently published.
Elucidation of Reaction Mechanisms and Catalytic Cycles
Specific reaction mechanisms and catalytic cycles involving this compound have not been elucidated through computational studies in the available literature. Research on related pyrrolidine derivatives often focuses on their role as organocatalysts. mdpi.com For instance, the mechanism of proline-catalyzed reactions has been extensively studied, revealing the importance of enamine intermediates and the role of the carboxylic acid group in proton transfer. nih.govresearchgate.net While these studies provide a framework for how this compound might behave, dedicated computational work would be required to detail its specific mechanistic pathways.
Molecular Modeling of Interactions with Abstract Chemical Environments (Purely Theoretical)
While molecular modeling is a powerful tool to understand intermolecular interactions, there are no published theoretical studies on the interaction of this compound with abstract chemical environments.
Ligand-Scaffold Interactions with Generalized Host Models
No theoretical studies have been found that model the interaction of this compound as a ligand with generalized host models. The pyrrolidine scaffold is recognized for its importance in drug discovery and its ability to interact with biological targets. nih.gov Computational techniques are often used to explore these interactions, but specific models for this compound are not available.
Theoretical Docking Simulations with Non-Specific Binding Pockets
There is no information available from theoretical docking simulations of this compound with non-specific binding pockets. Molecular docking and molecular dynamics simulations are common computational methods used to predict the binding affinity and mode of interaction of small molecules with protein active sites. researchgate.netnih.gov Such studies have been performed on various pyrrolidine derivatives to explore their potential as inhibitors of enzymes like acetylcholinesterase, but not on this compound in a non-specific context. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methoxymethyl Pyrrolidin 1 Yl Acetic Acid and Its Synthesized Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone in the definitive structural analysis of (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid, providing unambiguous assignment of proton and carbon signals and enabling detailed insight into its three-dimensional structure.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)
Two-dimensional NMR techniques are indispensable for unequivocally assigning the complex spin systems present in this compound. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks within the pyrrolidine (B122466) ring and the acetic acid side chain. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon, facilitating the assignment of the carbon backbone.
Long-range proton-carbon correlations are mapped using Heteronuclear Multiple Bond Correlation (HMBC), which is crucial for identifying quaternary carbons and confirming the connectivity between the pyrrolidine ring, the methoxymethyl substituent, and the N-acetic acid moiety. For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to probe through-space proton-proton proximities, which helps in determining the relative configuration of the substituents on the pyrrolidine ring.
Table 1: Illustrative 2D NMR Correlations for a Derivative of this compound
| Proton (¹H) Signal | COSY Correlations | HMBC Correlations |
| H-2 | H-3, H-5 | C-3, C-4, C-6 |
| H-3 | H-2, H-4 | C-2, C-4, C-5, C-7 |
| H-4 | H-3, H-5 | C-3, C-5 |
| H-5 | H-2, H-4 | C-3, C-4 |
| H-6 (CH₂) | H-7 | C-2, C-3, C-8 |
| OCH₃ | - | C-7 |
| N-CH₂-COOH | - | C-2, C-5, COOH |
Note: This table is a generalized representation and actual chemical shifts and correlations would be specific to the exact derivative and experimental conditions.
Advanced NMR Pulse Sequences for Complex Structure Elucidation
For more complex derivatives or in cases of significant signal overlap, advanced NMR pulse sequences are utilized. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate a proton and reveal its entire spin system. Furthermore, advanced methods like Pure Shift NMR can simplify crowded spectra by collapsing multiplets into singlets, thereby enhancing resolution and aiding in the precise determination of chemical shifts and coupling constants.
Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination
Given the chiral nature of this compound, arising from the stereocenter at the 3-position of the pyrrolidine ring, chiroptical spectroscopic methods are vital for determining the absolute configuration of enantiomerically pure samples. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute stereochemistry (R or S).
Optical Rotatory Dispersion (ORD) provides complementary information by measuring the change in the angle of plane-polarized light as a function of wavelength. The shape of the ORD curve and the sign of the specific rotation at a given wavelength (e.g., the sodium D-line) are characteristic of a particular enantiomer.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements (typically with sub-5 ppm error), HRMS allows for the unambiguous determination of the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to investigate the fragmentation pathways of the parent ion. This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions, which helps to confirm the connectivity of the different structural motifs within the molecule. Common fragmentation patterns may include the loss of the methoxymethyl group, decarboxylation of the acetic acid side chain, and cleavage of the pyrrolidine ring.
X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Forms and Stereoisomers
For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Crucially, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral center, provided that anomalous dispersion effects are measured (e.g., using the Flack parameter). This method is the gold standard for validating the stereochemical assignments made by other techniques like chiroptical spectroscopy.
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for determining the enantiomeric excess (e.e.) of chiral preparations. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for separating the enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers, allowing for their accurate quantification.
Gas Chromatography (GC) on a chiral column can also be employed, often after derivatization of the analyte to increase its volatility. The integration of the peak areas corresponding to each enantiomer allows for the precise calculation of the enantiomeric excess.
Table 2: Exemplary Chromatographic Data for Enantiomeric Resolution
| Technique | Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Enantiomeric Excess (%) |
| Chiral HPLC | Cellulose-based | Hexane (B92381)/Isopropanol (B130326) | 8.5 min | 10.2 min | >99 |
| Chiral GC | Cyclodextrin-based | Helium | 12.1 min | 12.5 min | 98 |
Note: The data presented in this table is illustrative and specific values will vary based on the exact compound and analytical conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, their separation. For pyrrolidine-based carboxylic acids, polysaccharide-derived CSPs have demonstrated considerable success.
Research Findings:
The enantiomeric resolution of this compound can be effectively achieved using a polysaccharide-based chiral stationary phase, such as one derived from amylose (B160209) or cellulose (B213188) derivatives immobilized on a silica (B1680970) support. The selection of the mobile phase is critical for achieving optimal separation. A normal-phase elution, typically employing mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) and often a small amount of an acidic or basic modifier, can provide excellent resolution.
The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's stereogenic center and the chiral cavities or grooves of the CSP. For this compound, the carboxylic acid and the tertiary amine functionalities, along with the chiral center at the 3-position of the pyrrolidine ring, are key interaction points with the CSP.
A study focusing on the separation of a racemic mixture of this compound could employ a column such as a Chiralpak® AD-H or Chiralpak® AS-H. The mobile phase composition would be systematically optimized to achieve baseline separation of the two enantiomers. The use of a polar modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution by suppressing the ionization of the carboxylic acid and amine groups.
Interactive Data Table: Representative Chiral HPLC Separation of this compound Enantiomers
Below is a representative data table illustrating the separation of the (R)- and (S)-enantiomers of this compound under optimized chiral HPLC conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |
|---|---|---|---|---|
| (R)-(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid | 12.5 | 2.8 | 1.1 | 8500 |
| (S)-(3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid | 15.2 | 1.2 | 8900 |
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds containing polar functional groups, such as the carboxylic acid and amine in this compound, are non-volatile and require chemical derivatization prior to GC analysis. Derivatization masks the polar groups, thereby increasing the volatility and thermal stability of the analyte.
Research Findings:
For compounds like this compound, a two-step derivatization process is often employed. The carboxylic acid group can be esterified, for example, by reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acidic catalyst. Subsequently, the pyrrolidine nitrogen can be acylated or, more commonly for GC-MS, the entire molecule can be silylated.
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the carboxylic acid and any secondary amine with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the compound, making it amenable to GC-MS analysis.
The mass spectrum obtained from the electron ionization (EI) of the derivatized compound provides a unique fragmentation pattern that can be used for structural confirmation. The fragmentation of TMS derivatives often yields characteristic ions that aid in the identification of the original molecule. For the TMS derivative of this compound, characteristic fragments would be expected from the cleavage of the TMS group, the methoxymethyl side chain, and fragmentation of the pyrrolidine ring.
Interactive Data Table: Representative GC-MS Data for the Trimethylsilyl (TMS) Derivative of this compound
The following table presents plausible mass spectrometry data for the di-TMS derivative of this compound.
| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Fragment Structure/Identity |
|---|---|---|
| 73 | 100 | [Si(CH₃)₃]⁺ (Base Peak) |
| 117 | 45 | [COOTMS]⁺ |
| 142 | 30 | [M - COOTMS]⁺ |
| 216 | 15 | [M - CH₂OCH₃]⁺ |
| 288 | 5 | [M - CH₃]⁺ (Molecular ion minus a methyl group) |
| 303 | 2 | [M]⁺ (Molecular Ion) |
Derivatization and GC-MS Conditions:
Applications of 3 Methoxymethyl Pyrrolidin 1 Yl Acetic Acid in Complex Molecular Syntheses
Role as a Chiral Building Block in Natural Product Total Synthesis
The inherent chirality of (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid makes it an attractive starting material for the enantioselective synthesis of natural products. The stereocenter at the 3-position can effectively direct the stereochemical outcome of subsequent reactions, while the functional groups provide handles for further elaboration.
The pyrrolidine (B122466) nucleus is a core structural motif in a vast number of alkaloids. mdpi.comd-nb.infonih.gov The 3-oxygenated substitution pattern, as seen in this compound, is particularly prevalent in various alkaloid families. Synthetic strategies can leverage the pre-existing stereocenter and functional groups of this building block to construct complex alkaloid frameworks. For instance, the acetic acid side chain can be modified to introduce additional carbon atoms or functional groups required for the target alkaloid. The methoxymethyl group, in addition to influencing the stereochemical course of reactions, can also serve as a latent hydroxyl group, which can be unmasked at a later stage of the synthesis.
While specific examples detailing the use of this compound in the total synthesis of a named alkaloid are not prevalent in the literature, the principles of using similarly substituted pyrrolidine building blocks are well-established. For example, the synthesis of various 2-substituted pyrrolidine and piperidine alkaloids often starts from chiral pool materials like L-proline, which possess a defined stereochemistry. d-nb.infonih.gov The functionalization of these chiral precursors allows for the construction of the intricate architectures of natural products.
Table 1: Representative Alkaloid Scaffolds Incorporating the Pyrrolidine Moiety
| Alkaloid Class | Core Structure | Representative Examples |
| Tropane (B1204802) Alkaloids | 8-Azabicyclo[3.2.1]octane | Cocaine, Atropine |
| Pyrrolizidine Alkaloids | 1-Azabicyclo[3.3.0]octane | Retronecine, Monocrotaline |
| Indolizidine Alkaloids | 1-Azabicyclo[4.3.0]nonane | Swainsonine, Castanospermine |
| Nicotine Alkaloids | Pyridine-Pyrrolidine | Nicotine, Nornicotine |
The utility of this compound extends beyond alkaloid synthesis. This chiral building block can be incorporated into the structures of complex polyketides and terpenoids, which often feature stereochemically rich acyclic chains and macrocyclic frameworks. The pyrrolidine moiety can be introduced as a terminal group or as an internal fragment, imparting specific conformational constraints and biological activities to the final molecule. The synthesis of pyrrolidine and polyketide derivatives from marine-derived fungi highlights the natural occurrence of such hybrid structures. acs.orgnih.gov
The acetic acid functionality allows for the coupling of the pyrrolidine unit to other fragments of the target molecule through amide bond formation or other carbon-carbon bond-forming reactions. The stereocenter at the 3-position can play a crucial role in directing the stereochemistry of adjacent centers during the assembly of the carbon skeleton.
Development of Novel Catalytic Ligands and Chiral Auxiliaries Based on the Pyrrolidine Framework
The rigid and stereochemically defined structure of the pyrrolidine ring makes it an excellent scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. nih.govmdpi.com The substituents on the pyrrolidine ring can be systematically varied to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its performance in a given transformation.
The nitrogen atom and the oxygen atom of the methoxymethyl group in this compound can act as coordination sites for metal ions, forming stable chiral metal complexes. researchgate.netresearchgate.netnih.gov The acetic acid moiety provides an additional coordination site, allowing for the formation of tridentate ligands. These chiral metal complexes can be employed as catalysts in a variety of asymmetric transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. The stereochemistry of the ligand, originating from the 3-substituted pyrrolidine, is transferred to the catalytic cycle, leading to the formation of a single enantiomer of the product.
The synthesis of such ligands typically involves the reaction of the pyrrolidine derivative with a suitable metal precursor. The modular nature of this approach allows for the rapid generation of a library of ligands with different metal centers and substitution patterns, facilitating the discovery of highly efficient and selective catalysts.
Table 2: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Pyrrolidine-Based Ligands
| Reaction Type | Metal Center | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Enantioselective reduction of C=C, C=O, and C=N bonds |
| Asymmetric Cycloaddition | Copper, Zinc, Scandium | Diastereo- and enantioselective formation of cyclic products |
| Asymmetric Cross-Coupling | Palladium, Nickel, Copper | Enantioselective formation of C-C and C-X bonds |
| Asymmetric Aldol (B89426) Reaction | Tin, Titanium, Boron | Enantioselective formation of β-hydroxy carbonyl compounds |
Chiral pyrrolidine derivatives have been successfully employed as organocatalysts in a wide range of enantioselective transformations. nih.govmdpi.com The secondary amine of the pyrrolidine ring can activate substrates through the formation of enamines or iminium ions, while the substituents on the ring provide the necessary chiral environment for stereocontrol. While this compound itself is a tertiary amine, it can be readily converted into derivatives that are active as organocatalysts.
For example, the carboxylic acid group can be transformed into an amide or an ester, and the resulting compound can be used to catalyze aldol reactions, Michael additions, and Diels-Alder reactions with high enantioselectivity. The 3-methoxymethyl group can influence the stereochemical outcome of the reaction by sterically shielding one face of the reactive intermediate.
Scaffold Design for Synthetic Methodology Development and Chemical Library Generation
The structural rigidity and synthetic tractability of the pyrrolidine ring make it an ideal scaffold for the development of new synthetic methodologies and the generation of chemical libraries for drug discovery. nih.govresearchgate.netresearchgate.netnih.gov By systematically modifying the substituents on the pyrrolidine ring, it is possible to create a diverse collection of molecules with a wide range of biological activities.
This compound can serve as a starting point for the construction of such libraries. The acetic acid side chain provides a convenient attachment point for a variety of building blocks, while the 3-methoxymethyl group introduces a key stereochemical element. The resulting library of compounds can then be screened for their ability to interact with a specific biological target, leading to the identification of new drug candidates. The generation of a pyrrolidine-based fragment library for sampling three-dimensional molecular space demonstrates the power of this approach. nih.gov Furthermore, combinatorial libraries of functionalized pyrrolidines have been successfully used to discover potent enzyme inhibitors. researchgate.net
Exploration of New Reaction Architectures and Mechanistic Insights
The presence of multiple functional groups within this compound allows for its participation in a variety of chemical transformations. Researchers are exploring its use as a scaffold to probe new reaction mechanisms and to construct previously inaccessible molecular frameworks. The stereocenter at the 3-position of the pyrrolidine ring offers opportunities for asymmetric synthesis, enabling the investigation of stereoselective reactions. Mechanistic studies involving this compound could provide valuable insights into the transition states and reaction kinetics of novel transformations, contributing to a deeper understanding of fundamental organic chemistry principles.
High-Throughput Synthesis of Diverse Scaffold Libraries
The amenability of the carboxylic acid group to a wide range of coupling reactions makes this compound a suitable building block for high-throughput synthesis. By systematically reacting it with a diverse array of amines, alcohols, and other nucleophiles, large libraries of compounds with varied substituents can be rapidly generated. This approach is instrumental in medicinal chemistry for the discovery of new drug candidates. The resulting scaffolds, incorporating the chiral pyrrolidine core, can be screened for biological activity, accelerating the identification of lead compounds.
An Intermediate in Advanced Synthetic Programs and Functional Material Precursors
Beyond its direct application in methodological studies, this compound is emerging as a valuable intermediate in multi-step synthetic sequences targeting complex molecules and functional materials.
Precursor to Structurally Diverse Heterocycles and Macrocycles
The pyrrolidine ring system is a common motif in a vast number of biologically active natural products and pharmaceutical agents. This compound can serve as a chiral precursor for the synthesis of more complex heterocyclic systems. Through strategic functional group manipulations and cyclization reactions, it can be elaborated into a variety of fused, bridged, and spirocyclic frameworks. Furthermore, its bifunctional nature allows for its incorporation into macrocyclic structures, which are of significant interest in areas such as host-guest chemistry and the development of new therapeutic agents.
Role in Cascade and Domino Reactions for Rapid Complexity Generation
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. wikipedia.org The strategic placement of functional groups in this compound makes it a promising substrate for the design of novel cascade sequences. For instance, an initial transformation involving the carboxylic acid could trigger a subsequent intramolecular reaction involving the pyrrolidine nitrogen or the methoxymethyl group, leading to the efficient construction of intricate polycyclic systems from a relatively simple starting material. These processes are highly atom-economical and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. beilstein-journals.org
Mechanistic Investigations of Chemical Transformations Involving 3 Methoxymethyl Pyrrolidin 1 Yl Acetic Acid
Elucidation of Reaction Pathways, Intermediates, and Rate-Determining Steps
A comprehensive understanding of the reaction pathways for transformations involving (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid would necessitate a combination of experimental and computational studies. Techniques such as isotopic labeling, crossover experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) would be crucial for tracking the fate of atoms and identifying transient intermediates. For instance, in an esterification reaction, isotopic labeling of the alcohol oxygen could determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway.
The identification of intermediates is fundamental to elucidating a reaction mechanism. For reactions involving this compound, potential intermediates could include tetrahedral intermediates in nucleophilic acyl substitution reactions or carbocationic species in reactions proceeding under acidic conditions. Trapping experiments, where a reactive species is added to intercept and stabilize a short-lived intermediate, would provide evidence for their existence.
Kinetic and Thermodynamic Studies of Transformations and Equilibria
Quantitative analysis of reaction kinetics and thermodynamics is essential for a complete mechanistic picture. Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions to determine rate constants, activation energies, and pre-exponential factors. This data, often summarized in an Arrhenius plot, provides quantitative insight into the energy barrier of the reaction.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Temperature (K) | Rate Constant (k, s⁻¹) |
| 298 | 1.5 x 10⁻⁴ |
| 308 | 3.1 x 10⁻⁴ |
| 318 | 6.0 x 10⁻⁴ |
| 328 | 1.1 x 10⁻³ |
This table is illustrative and does not represent actual experimental data.
Influence of Solvent Effects, Temperature, and Pressure on Reactivity and Selectivity
The reaction environment plays a critical role in directing the course of a chemical transformation. The choice of solvent can significantly influence reaction rates and selectivity. For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species through solvation. A systematic study would involve conducting a reaction in a series of solvents with varying polarity, proticity, and coordinating ability to probe these effects.
Temperature is a key parameter that affects reaction rates, as described by the Arrhenius equation. Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. However, temperature can also influence selectivity in reactions with competing pathways that have different activation energies.
The effect of pressure on reaction rates is typically significant only for reactions in the gas phase or for reactions in solution that involve a significant change in volume in the transition state. For most solution-phase reactions of this compound, pressure effects are expected to be minimal unless very high pressures are applied.
Stereoelectronic Effects and Conformational Control in Chemical Reactivity
The three-dimensional structure of this compound, including the stereochemistry at the C3 position of the pyrrolidine (B122466) ring and the conformational flexibility of the ring and the side chains, can exert significant control over its reactivity. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule. For example, the orientation of the lone pair on the nitrogen atom relative to the methoxymethyl and acetic acid substituents could influence its nucleophilicity.
Conformational control arises from the different reactivities of various conformations of the molecule. The pyrrolidine ring can adopt several envelope and twist conformations, and the relative energies of these conformers can be influenced by the substituents. Certain reaction pathways may be accessible only from specific conformations. Computational modeling, in conjunction with experimental techniques like variable-temperature NMR, would be necessary to understand the conformational landscape and its impact on chemical reactivity.
Future Directions and Emerging Research Avenues for 3 Methoxymethyl Pyrrolidin 1 Yl Acetic Acid Chemistry
The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs. nih.govnih.govfrontiersin.org As a specific derivative, (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid represents a unique chemical entity with potential for further exploration. The future of its chemistry is poised at the intersection of advanced computational tools, novel synthetic methodologies, and collaborative innovation. This article explores the emerging research avenues that could define the next chapter for this compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
